MBP146-78 is categorized as a synthetic organic compound. It is sourced from chemical suppliers specializing in research chemicals, such as Benchchem and MedchemExpress, which provide detailed information on its applications and synthesis methods. The compound is classified under the category of protein kinase inhibitors, specifically targeting PKG.
The synthesis of MBP146-78 involves several key steps:
In industrial settings, the production process is optimized for yield and purity, employing high-efficiency reactors and purification systems to ensure consistent quality. Stringent quality control measures are also implemented to meet regulatory standards.
The molecular formula for MBP146-78 is C_{19}H_{22}F_{N}_{3}. Its structure features a pyridine ring substituted with a pyrrole moiety and a piperidine group, which contributes to its biological activity. The presence of the fluorophenyl group enhances its selectivity for PKG.
MBP146-78 can undergo various chemical reactions:
These reactions are critical for studying structure-activity relationships and developing new derivatives with improved properties.
MBP146-78 exerts its effects by binding to the active site of PKG, thereby inhibiting its activity. This inhibition disrupts various biochemical pathways that rely on PKG signaling, affecting processes such as cell growth and differentiation. The selective nature of this compound allows researchers to investigate specific signaling pathways without affecting other kinases.
MBP146-78 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
MBP146-78 has a wide range of applications in scientific research:
MBP146-78 (chemical formula: C₂₁H₂₂FN₃; molecular weight: 335.42 g/mol; CAS: 188343-77-3) is a trisubstituted pyrrole derivative exhibiting potent and selective inhibition against cGMP-dependent protein kinases (PKGs), particularly in apicomplexan parasites. Its selectivity arises from precise interactions with the PKG catalytic domain. The compound features a fluorophenyl ring that occupies a hydrophobic pocket adjacent to the ATP-binding site, while the methylpiperidine moiety forms hydrogen bonds with conserved residues in the hinge region (e.g., Glu475 in Toxoplasma gondii PKG). This configuration minimizes affinity for mammalian kinases due to steric clashes with bulkier residues in mammalian PKG-Iα/Iβ isoforms [1] [6].
Table 1: Selectivity Profile of MBP146-78 Against Kinases
Kinase Type | Inhibition Constant (Kᵢ) | Selectivity Ratio vs. Mammalian PKG |
---|---|---|
Apicomplexan PKG | 0.21 µM (IC₅₀) | >50-fold |
Mammalian PKG-Iα | >10 µM | Reference |
PKA | >10 µM | >47-fold |
PKC | >10 µM | >47-fold |
MBP146-78 functions as a competitive ATP-binding site inhibitor, directly targeting the catalytic cleft of PKG. Surface plasmon resonance assays reveal a dissociation constant (KD) of 0.23 µM, indicating high-affinity binding that outcompetes ATP (Km ≈ 15 µM). This contrasts with allosteric PKG inhibitors like Rp-8-Br-PET-cGMP-S, which target cGMP-binding domains and exhibit slower dissociation kinetics. Molecular dynamics simulations demonstrate that MBP146-78 binding stabilizes PKG in a "closed" conformation, preventing the conformational shift required for catalytic activation. Notably, its inhibition is reversible upon compound removal, confirming non-covalent binding [6] [9].
In Toxoplasma gondii and Neospora caninum, MBP146-78 disrupts PKG-mediated phosphorylation cascades, as evidenced by phosphoproteomic analyses showing 1,125 significantly downregulated phosphosites following treatment. Key affected pathways include:
Table 2: Functional Consequences of PKG Inhibition in Apicomplexans
Process | Change After MBP146-78 Treatment | Key Effector Proteins Affected |
---|---|---|
Microneme secretion | ↓ 85% | MIC2, AMA1, PLP1 |
Gliding motility | ↓ 92% | GAP45, MyoA, MLC1 |
Egress efficiency | ↓ 78% | CACNAP, CDPK1 |
Replication rate | Unchanged | N/A |
MBP146-78 exerts stage-specific effects on tachyzoites:
In vivo murine studies confirm transient suppression: While 50 mg/kg twice-daily dosing clears detectable parasites in 10 days, brain tissue recrudescence occurs post-treatment, indicating PKG-independent persistence mechanisms [1] [2].
Table 3: Temporal Effects on Tachyzoite Functions
Exposure Time | Process Inhibited | Efficiency Reduction |
---|---|---|
2 minutes | Host cell invasion | 90% |
30 seconds | Egress initiation | 98% |
24 hours | Replication | 100% |
7 days | Viability maintenance | 0% (reversible) |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7